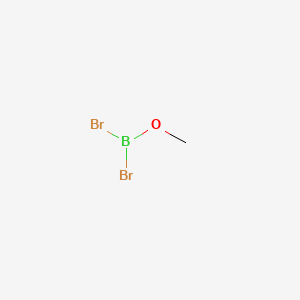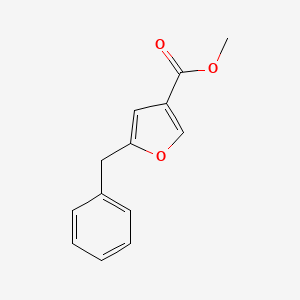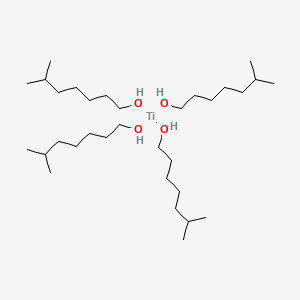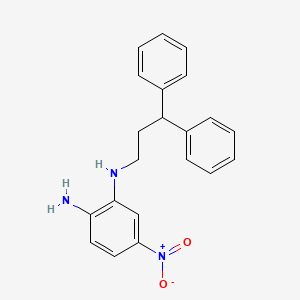![molecular formula C14H19N B13743927 2-[(1Z)-1-(2-ethylcyclopentylidene)ethyl]pyridine](/img/structure/B13743927.png)
2-[(1Z)-1-(2-ethylcyclopentylidene)ethyl]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(1Z)-1-(2-ethylcyclopentylidene)ethyl]pyridine is a chemical compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic organic compounds characterized by a six-membered ring structure containing one nitrogen atom. This particular compound is notable for its unique structure, which includes a cyclopentylidene group attached to the pyridine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1Z)-1-(2-ethylcyclopentylidene)ethyl]pyridine can be achieved through various synthetic routes. One common method involves the reaction of 2-ethylcyclopentanone with pyridine in the presence of a suitable catalyst. The reaction typically requires elevated temperatures and may involve the use of solvents such as toluene or ethanol to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Catalysts such as palladium or nickel may be used to enhance the reaction efficiency and selectivity.
化学反応の分析
Types of Reactions
2-[(1Z)-1-(2-ethylcyclopentylidene)ethyl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and organometallic compounds are often employed.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Amine derivatives.
Substitution: Various substituted pyridine derivatives.
科学的研究の応用
2-[(1Z)-1-(2-ethylcyclopentylidene)ethyl]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-[(1Z)-1-(2-ethylcyclopentylidene)ethyl]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-ethylpyridine: A simpler pyridine derivative with similar structural features.
2-cyclopentylpyridine: Another pyridine derivative with a cyclopentyl group attached to the pyridine ring.
Uniqueness
2-[(1Z)-1-(2-ethylcyclopentylidene)ethyl]pyridine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of a cyclopentylidene group with a pyridine ring makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C14H19N |
|---|---|
分子量 |
201.31 g/mol |
IUPAC名 |
2-[(1Z)-1-(2-ethylcyclopentylidene)ethyl]pyridine |
InChI |
InChI=1S/C14H19N/c1-3-12-7-6-8-13(12)11(2)14-9-4-5-10-15-14/h4-5,9-10,12H,3,6-8H2,1-2H3/b13-11- |
InChIキー |
OHGXSGBFEJSKDF-QBFSEMIESA-N |
異性体SMILES |
CCC\1CCC/C1=C(\C)/C2=CC=CC=N2 |
正規SMILES |
CCC1CCCC1=C(C)C2=CC=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


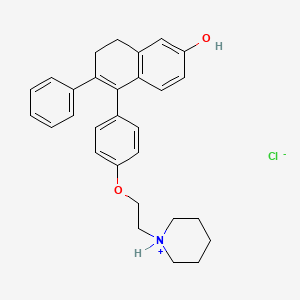
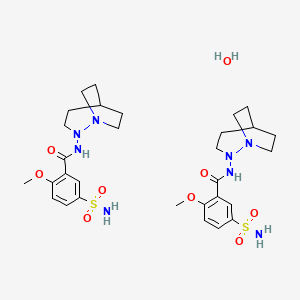
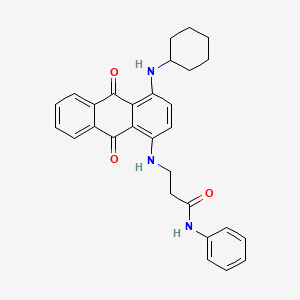

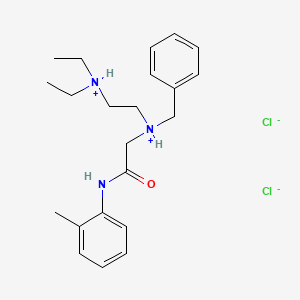



![Silane, trichloro[(ethylphenyl)ethyl]-](/img/structure/B13743901.png)
